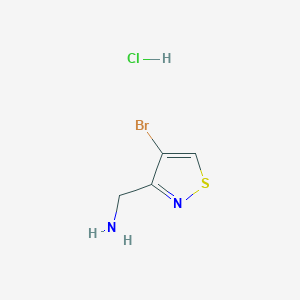

4-Bromo-3-isothiazolemethanamine hydrochloride

Vue d'ensemble

Description

4-Bromo-3-isothiazolemethanamine hydrochloride (4-BIM-HCl) is an organic compound used in various scientific research applications. It is an important intermediate in the synthesis of many compounds and has been used in the preparation of pharmaceuticals, pesticides, and other compounds. 4-BIM-HCl is also used in the synthesis of a variety of biological compounds, including peptides, proteins, and other macromolecules. This compound has been used in the study of a variety of biological processes, such as enzyme inhibition, protein-protein interactions, and cell signaling.

Applications De Recherche Scientifique

1. Organic Synthesis and Medicinal Chemistry

4-Bromo-3-isothiazolemethanamine hydrochloride is utilized in organic synthesis, particularly in the borylation Suzuki coupling process. This methodology is instrumental in the preparation of highly valuable 4-pyridinyl- and 4-thiazolyl-2-ketothiazoles, which are common subunits of thiopeptide antibiotics. The process allows for efficient synthesis of complex molecules such as sulfomycinamate thio-analogue and micrococcinate and saramycetate esters, highlighting its significance in the realm of medicinal chemistry (Martin et al., 2009).

2. Regioselective Hydrodehalogenation

In the realm of regioselective hydrodehalogenation, 4-Bromo-3-isothiazolemethanamine hydrochloride demonstrates its versatility. For instance, 3,5-dibromoisothiazole-4-carbonitrile treated with metal dust and formic acid undergoes regioselective hydrodebromination to yield 3-bromoisothiazole-4-carbonitrile. Such reactions are fundamental in the synthesis of various complex structures and exploring different reaction mechanisms, contributing to the advancement of organic synthesis (Ioannidou & Koutentis, 2011).

3. Intramolecular Cyclization

The compound is also involved in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones through bromine-lithium exchange reactions followed by intramolecular cyclization. Such synthetic routes are vital for the construction of complex molecular architectures, showcasing the compound's utility in synthetic organic chemistry (Kobayashi et al., 2013).

4. Solar Photo-Thermochemical Syntheses

4-Bromo-3-isothiazolemethanamine hydrochloride is used in solar photo-thermochemical syntheses to create 4-bromo-2,5-substituted oxazoles from N-arylethylamides. This method is notable for its environmental friendliness and efficiency, indicating the compound's potential in green chemistry applications (Dinda et al., 2014).

5. Novel Syntheses of Heterocyclic Compounds

The compound is instrumental in the novel synthesis of 1,2,4-triazole-3,5-diamine derivatives and poly-substituted 1,2,3-triazoles. Such syntheses are crucial in expanding the diversity of heterocyclic compounds, which play significant roles in pharmaceuticals and agrochemicals (Liu & Iwanowicz, 2003; Wang et al., 2009).

6. Computational Chemistry and Reaction Mechanism Studies

The compound is a subject of computational chemistry studies to understand its reaction mechanisms, such as in the nucleophilic reaction between methylthiolate and 4-bromo-3-methylamino-isothiazole 1,1-dioxide. These studies are imperative in rationalizing and predicting reaction outcomes, guiding synthetic chemists in designing and optimizing reactions (Contini et al., 2005).

Mécanisme D'action

Target of Action

It’s known that isothiazoles, a class of compounds to which this compound belongs, have a wide range of biological activities and can be used as effective new drugs and plant protection chemicals .

Mode of Action

Isothiazoles are known to undergo selective transformations involving the isothiazole heterocycle . This suggests that 4-Bromo-3-isothiazolemethanamine hydrochloride may interact with its targets through similar mechanisms, leading to changes in the biochemical processes.

Biochemical Pathways

Isothiazoles are known to have high biological activity, suggesting that they may interact with multiple pathways .

Result of Action

Given the known biological activity of isothiazoles, it can be inferred that this compound may have significant effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

(4-bromo-1,2-thiazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S.ClH/c5-3-2-8-7-4(3)1-6;/h2H,1,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIHVWWITOQMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-isothiazolemethanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384587.png)

![2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384591.png)

![3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384597.png)

![5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1384599.png)